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Compound of Interest

Compound Name:
1-Hydroxy-6,6-dimethyl-2-

heptene-4-yne

Cat. No.: B1142090 Get Quote

Terbinafine, a widely used allylamine antifungal agent for the treatment of dermatological

infections, has been the subject of extensive synthetic exploration since its discovery. The

quest for more efficient, cost-effective, and environmentally benign manufacturing processes

has led to the development of several distinct synthetic strategies. This guide provides a

comparative analysis of prominent synthetic routes to Terbinafine, offering detailed

experimental protocols, quantitative data, and visual workflows to aid researchers, scientists,

and drug development professionals in understanding the nuances of its synthesis.

Executive Summary of Synthetic Strategies
The synthesis of Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-

methyl-1-naphthalenemethanamine, fundamentally involves the strategic formation of its

allylamine core and the introduction of the characteristic tert-butylenyne side chain. The

primary synthetic routes can be broadly categorized as follows:

Route 1: The Classical Approach via Grignard Reaction and Halogenation: This traditional

industrial method involves the reaction of a Grignard reagent derived from tert-butylacetylene

with acrolein, followed by halogenation and subsequent nucleophilic substitution with N-

methyl-1-naphthalenemethanamine.

Route 2: Stereoselective Synthesis via Sonogashira Coupling: This route offers a more

controlled approach to establishing the desired (E)-isomer of the double bond through a

palladium-catalyzed Sonogashira coupling of a vinyl halide with tert-butylacetylene.
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Route 3: Convergent Synthesis via Heck Coupling: This strategy employs a palladium-

catalyzed Heck coupling reaction between an N-allyl-N-methyl-1-naphthalenemethanamine

derivative and a suitable coupling partner bearing the tert-butylacetylene moiety.

Route 4: A Greener One-Pot Synthesis: Addressing the need for process intensification and

waste reduction, a one-pot synthesis has been developed that combines monomethylamine,

1-chloromethylnaphthalene, and 1-chloro-6,6-dimethyl-2-hepten-4-yne in a single reaction

vessel.

Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for each of the major synthetic

routes to Terbinafine, providing a clear basis for comparison.

Metric
Route 1:
Classical
Approach

Route 2:
Sonogashira
Coupling

Route 3: Heck
Coupling

Route 4: One-
Pot Synthesis

Overall Yield ~60-70%
~85% (for

coupling step)

~87% (for

coupling step)
~91%

Number of Steps 3-4 3 3 1

Key Reagents

Grignard

reagents,

Acrolein,

PBr₃/SOCl₂

Pd catalyst, Cu(I)

cocatalyst

Pd catalyst,

Phosphine

ligands

Monomethylamin

e, K₂CO₃

Stereoselectivity
Mixture of E/Z

isomers

High (E)-

selectivity

High (E)-

selectivity

Not explicitly

controlled

Key Advantages

Established

industrial

process

High

stereoselectivity

Good yield and

stereoselectivity

High efficiency,

reduced waste

Key

Disadvantages

Use of toxic

acrolein,

formation of

isomers

Cost of palladium

catalyst

Cost of palladium

catalyst

Potential for side

reactions
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Experimental Protocols
Route 1: Classical Approach via Grignard Reaction and
Halogenation
This route represents a common industrial manufacturing process for Terbinafine.

Step 1: Synthesis of 6,6-dimethyl-hept-1-en-4-yn-3-ol

In a reaction vessel under an inert atmosphere, a solution of ethylmagnesium bromide is

prepared in tetrahydrofuran (THF).

tert-Butylacetylene (1.0 eq) is added dropwise to the Grignard reagent, and the mixture is

refluxed for 4 hours.

The reaction mixture is cooled to 0-5 °C, and acrolein (1.0 eq) is added slowly, maintaining

the temperature below 10 °C.

The reaction is stirred for 2-4 hours at room temperature.

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the

pH is adjusted to 5-6.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to yield the product. The yield for this step is

approximately 65-84%.[1][2]

Step 2: Synthesis of 1-bromo-6,6-dimethyl-2-hepten-4-yne

To a solution of 6,6-dimethyl-hept-1-en-4-yn-3-ol (1.0 eq) in a suitable solvent, a mixture of

48% hydrobromic acid and phosphorus tribromide (PBr₃) is added dropwise at 10 °C.

The mixture is stirred at room temperature for 1.5 hours.

The reaction mixture is poured onto ice-water and extracted with hexane.
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The combined organic layers are washed with saturated sodium chloride solution, dried over

anhydrous sodium sulfate, and concentrated to give a mixture of (E)- and (Z)-1-bromo-6,6-

dimethyl-2-hepten-4-yne.

Step 3: Synthesis of Terbinafine

To a solution of N-methyl-1-naphthalenemethanamine (1.0 eq) in dimethylformamide (DMF),

an alkali base such as potassium carbonate (KHCO₃) is added.[2]

The mixture of 1-bromo-6,6-dimethyl-2-hepten-4-yne (1.0 eq) is added, and the reaction is

heated.

After completion of the reaction, the mixture is cooled, and water is added.

The product is extracted with an organic solvent, and the combined organic layers are

washed, dried, and concentrated.

The crude product is purified by crystallization to isolate the desired (E)-isomer of

Terbinafine. The yield for this final step is approximately 91%.[2]

Route 2: Stereoselective Synthesis via Sonogashira
Coupling
This route provides high stereoselectivity for the desired (E)-isomer, avoiding the need for

isomer separation.

Step 1: Synthesis of (E)-N-(3-chloroallyl)-N-methyl-1-naphthalenemethanamine

N-methyl-1-naphthalenemethanamine is reacted with (E)-1,3-dichloropropene in the

presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

The reaction mixture is stirred at an elevated temperature until the starting material is

consumed.

The solid is filtered off, and the solvent is removed under reduced pressure. The crude

product is purified by chromatography.
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Step 2: Sonogashira Coupling

To a solution of (E)-N-(3-chloroallyl)-N-methyl-1-naphthalenemethanamine (1.0 eq) in a

suitable solvent such as piperidine, tert-butylacetylene (1.2 eq) is added.

A palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (0.01 eq), and a

copper(I) cocatalyst, such as copper(I) iodide (0.02 eq), are added.

The reaction mixture is stirred at room temperature or slightly elevated temperature until

completion.

The solvent is evaporated, and the residue is taken up in an organic solvent and washed

with water and brine.

The organic layer is dried and concentrated, and the crude Terbinafine is purified by

chromatography or crystallization. This coupling step typically proceeds in almost

quantitative yield.

Route 3: Convergent Synthesis via Heck Coupling
This approach offers another efficient palladium-catalyzed method for the synthesis of

Terbinafine.

Step 1: Synthesis of N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine

N-methyl-1-naphthalenemethanamine (1.0 eq) is alkylated with 1,3-dichloropropene (1.1 eq)

in the presence of a base like potassium carbonate (1.2 eq) in a solvent such as methyl ethyl

ketone (MEK).

The mixture is heated to 80-85 °C for 7 hours.[3]

After cooling, water and toluene are added, and the phases are separated. The organic

phase is washed and concentrated to give the crude product which is used in the next step

without further purification. The yield is approximately 84%.[3]

Step 2: Heck Coupling
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The crude N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine (1.0 eq) and tert-

butylacetylene (1.2 eq) are dissolved in a suitable solvent like tetrahydrofuran (THF).

A palladium catalyst, for example, dichlorobis(triphenylphosphine)palladium(II) (1.4 mol%), is

added.[4]

The reaction mixture is heated at 90-95 °C for 4 hours.[4]

After cooling, the reaction is worked up by adding water and an aqueous EDTA solution and

extracting with toluene. The combined organic phases are washed and concentrated to give

crude Terbinafine. The yield of the crude product is reported to be around 87%.[3][5]

Route 4: A Greener One-Pot Synthesis
This streamlined approach offers high efficiency and reduces the number of unit operations.

One-Pot Reaction

In a reaction flask, purified water is charged, and monomethylamine (1.8-2.0 eq) is slowly

added.[6]

An acid-binding agent, such as potassium carbonate (0.5-0.6 eq relative to

monomethylamine), is then added.[6]

1-chloromethylnaphthalene (1.0-1.2 eq) and 1-chloro-6,6-dimethyl-2-hepten-4-yne (1.0 eq)

are added simultaneously and slowly from two separate addition funnels, while maintaining

the reaction temperature at 10-20 °C.[6]

The reaction is stirred at this temperature for 2-3 hours.[6]

The reaction mixture is then extracted with chloroform.

The organic layer is concentrated under reduced pressure.

Ethyl acetate is added to the residue, and the mixture is heated to reflux for 30 minutes, then

cooled to below 10 °C to crystallize the product.
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The solid Terbinafine is collected by filtration and dried. This one-pot process boasts a high

yield of approximately 91.3% with a purity of 99.7%.[6]

Visualization of Synthetic Workflows
Route 1: Classical Approach Workflow

Starting Materials Intermediate Synthesis

Final Product Formationtert-Butylacetylene

Grignard Reaction
(EtMgBr, THF)

Acrolein 6,6-dimethyl-hept-1-en-4-yn-3-ol Halogenation
(HBr, PBr3)

(E/Z)-1-bromo-6,6-dimethyl-
2-hepten-4-yne

Nucleophilic Substitution
(KHCO3, DMF)

N-methyl-1-
naphthalenemethanamine Terbinafine (E/Z mixture) Crystallization Terbinafine (E-isomer)

Click to download full resolution via product page

Caption: Workflow for the classical synthesis of Terbinafine.

Route 4: One-Pot Synthesis Workflow

Reactants

Monomethylamine

One-Pot Reaction
(K2CO3, Water, 10-20°C)
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naphthalene
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Caption: Workflow for the one-pot synthesis of Terbinafine.

Conclusion
The synthesis of Terbinafine has evolved significantly, with newer methods offering

improvements in efficiency, stereoselectivity, and environmental impact over classical industrial

processes. The choice of a particular synthetic route will depend on a variety of factors,

including the desired scale of production, cost of raw materials and catalysts, and the

stringency of purity requirements.

The Classical Approach remains a viable option for large-scale manufacturing due to its use

of relatively inexpensive starting materials, though it suffers from the use of hazardous

reagents and the need for isomer separation.

Palladium-catalyzed methods (Sonogashira and Heck couplings) provide excellent

stereocontrol, leading to the desired (E)-isomer in high purity and yield, but the cost of the

palladium catalyst can be a significant factor.

The One-Pot Synthesis represents a significant advancement in process efficiency, offering a

high-yielding and operationally simple route that is attractive for green chemistry initiatives.

This comparative guide provides a foundation for researchers and drug development

professionals to make informed decisions when selecting a synthetic strategy for Terbinafine,

balancing the trade-offs between yield, cost, safety, and environmental considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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